Wxe6yaf4DH
Description
Contextualization of 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide within Heterocyclic Chemistry
The compound 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide incorporates several heterocyclic ring systems within its structure: a thiophene (B33073) ring, an oxazolidinone ring, and a morpholine (B109124) ring wikipedia.orgnih.gov. Heterocyclic compounds are cyclic organic molecules containing at least one heteroatom, such as nitrogen, oxygen, or sulfur, within the ring structure openaccessjournals.comnveo.orgijsrtjournal.comopenmedicinalchemistryjournal.com. The presence of these heteroatoms imparts unique chemical and physical properties to these compounds openaccessjournals.comopenmedicinalchemistryjournal.com. The 2-oxazolidinone (B127357) core, a five-membered heterocyclic ring containing both nitrogen and oxygen, is a scaffold found in various biologically active compounds, including antibiotics and other agents explored in medicinal chemistry rsc.orgresearchgate.netwikipedia.orgnih.gov. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is also a common structural motif in many pharmaceuticals and other organic compounds nih.govopenmedicinalchemistryjournal.com. The morpholine ring is a six-membered heterocycle containing both oxygen and nitrogen. The specific arrangement and functionalization of these heterocycles in 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide contribute to its specific chemical behavior and interactions.
Broad Academic Relevance of Heterocyclic Compounds in Chemical Sciences
Heterocyclic compounds are of immense academic relevance across various branches of chemical sciences due to their structural diversity and versatile reactivity openaccessjournals.comnveo.orgopenmedicinalchemistryjournal.com. They serve as fundamental building blocks in organic synthesis and are integral to the development of new synthetic methodologies openaccessjournals.com. Heterocycles are prevalent in natural products, including nucleic acids, vitamins, alkaloids, and antibiotics, highlighting their fundamental role in biological systems nveo.orgopenmedicinalchemistryjournal.com. Their unique physicochemical properties, influenced by the nature and position of heteroatoms, make them key components in the design and synthesis of molecules with tailored properties for diverse applications openaccessjournals.comnih.gov. This includes their extensive use in medicinal chemistry, where they form the core structure of a vast majority of pharmaceutical agents nveo.orgijsrtjournal.comopenmedicinalchemistryjournal.com. Beyond pharmaceuticals, heterocyclic compounds find applications in agrochemicals, materials science, and functional dyes openaccessjournals.comopenmedicinalchemistryjournal.com. The ongoing research into the synthesis, properties, and reactivity of heterocyclic systems continues to expand the frontiers of organic chemistry and its interfaces with other scientific disciplines.
Historical Perspective of Research on Thiophenecarboxamide Scaffolds
Research into thiophenecarboxamide scaffolds has a significant history, driven by the diverse biological activities observed in compounds containing this moiety. The thiophene ring itself has been a subject of chemical investigation for many years due to its aromaticity and the reactivity imparted by the sulfur atom. The carboxamide functional group is also a common feature in many biologically active molecules, capable of forming important interactions such as hydrogen bonds. The combination of these two units in thiophenecarboxamide derivatives has led to the exploration of their potential in various fields, including medicinal chemistry and materials science. Historically, the synthesis and functionalization of thiophenecarboxamides have been key areas of research, developing various synthetic routes to access diverse substitution patterns. Early research likely focused on fundamental chemical properties and reactivity, paving the way for later investigations into their biological and material applications.
Current Research Landscape and Emerging Trends in Thiophenecarboxamide Studies
The current research landscape for thiophenecarboxamide scaffolds remains active and dynamic. Emerging trends include the design and synthesis of novel thiophenecarboxamide derivatives with specific biological targets in mind, particularly in the context of developing new therapeutic agents researchgate.netnih.gov. This involves structure-activity relationship studies to understand how modifications to the thiophenecarboxamide core and its substituents impact biological activity. Research is also focused on developing more efficient, cost-effective, and environmentally benign synthetic routes to access these compounds, especially for large-scale production hodoodo.comacs.orgsemanticscholar.org. Computational chemistry techniques, such as molecular docking and dynamics simulations, are increasingly employed to predict and understand the interactions of thiophenecarboxamide derivatives with biological macromolecules nih.govekb.egnih.gov. Furthermore, the potential of thiophenecarboxamide scaffolds in areas beyond traditional medicinal chemistry, such as in the development of functional materials, continues to be explored. The focus on polypharmacology, designing single molecules that interact with multiple targets, is another emerging trend where thiophenecarboxamide scaffolds are being investigated researchgate.net.
Detailed Research Findings
Research on 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide has provided detailed insights into its chemical properties, synthesis, and interactions at the molecular level.
This compound is a small molecule with a molecular weight of 435.88 g/mol frontiersin.orgfda.gov. It is described as an odorless, non-hygroscopic, white to yellowish powder frontiersin.orgchemicalbook.com. It exists as a pure (S)-enantiomer frontiersin.orgchemicalbook.com. The compound has a melting point of 228°C–229°C and a boiling point of approximately 732.6°C frontiersin.org. Its density is reported as 1.460 g/cm³ frontiersin.org.
In terms of solubility, 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide is only slightly soluble in organic solvents such as acetone (B3395972) and polyethylene (B3416737) glycol 400, and practically insoluble in water and aqueous media with limited pH-independent solubility (5–7 mg/L at pH 1–9) frontiersin.orgchemicalbook.comnih.gov. It is slightly soluble in polyethylene glycol 400 (2,431 mg/L) frontiersin.orgnih.gov. Its moderate lipophilicity is indicated by a log P value (octanol/water partition coefficient) of 1.5 nih.gov.
Research findings also detail the compound's interaction with biological targets from a chemical perspective. It is known to inhibit activated coagulation Factor X (FXa) ebi.ac.uknih.govahajournals.orgmedchemexpress.comeuropa.eu. In vitro studies have shown that it competitively inhibits human FXa with a reported inhibition constant (Kᵢ) of 0.4 ± 0.02 nM nih.govmedchemexpress.comeuropa.eu. It exhibits high selectivity for FXa, with significantly lower potency against other serine proteases nih.govmedchemexpress.comeuropa.eu. The inhibition of human FXa in plasma occurs in a concentration-dependent manner, with an IC₅₀ of 21 ± 1 nM nih.goveuropa.eu. Studies using molecular docking and dynamics simulations have explored the binding mode of this compound to FXa, highlighting key interactions such as hydrogen bonds to amino acid residues like Gly-219 nih.govwikipedia.org. These studies suggest that the compound adopts an L-shape conformation to fit into specific pockets (S1 and S4) within the FXa enzyme wikipedia.org. Research has also investigated the compound's interaction with pharmaceutical excipients using techniques like differential scanning calorimetry, X-ray powder diffraction, and scanning electron microscopy to assess compatibility researchgate.net.
| Property | Value | Source |
| Molecular Weight | 435.88 g/mol | frontiersin.orgfda.gov |
| Melting Point | 228-229 °C | frontiersin.org |
| Boiling Point | ~732.6 °C | frontiersin.org |
| Density | 1.460 g/cm³ | frontiersin.org |
| Aqueous Solubility (pH 1-9) | 5-7 mg/L | frontiersin.orgnih.gov |
| Solubility in PEG 400 | 2,431 mg/L | frontiersin.orgnih.gov |
| Log P (octanol/water) | 1.5 | nih.gov |
| Human FXa Kᵢ (in vitro) | 0.4 ± 0.02 nM | nih.govmedchemexpress.comeuropa.eu |
| Human Plasma FXa IC₅₀ | 21 ± 1 nM | nih.goveuropa.eu |
Structure
2D Structure
3D Structure
Properties
CAS No. |
2305917-61-5 |
|---|---|
Molecular Formula |
C25H28ClN3O6S |
Molecular Weight |
534.0 g/mol |
IUPAC Name |
5-chloro-N-(2-methyl-4-oxopentan-2-yl)-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C25H28ClN3O6S/c1-16(30)12-25(2,3)29(23(32)20-8-9-21(26)36-20)14-19-13-28(24(33)35-19)18-6-4-17(5-7-18)27-10-11-34-15-22(27)31/h4-9,19H,10-15H2,1-3H3/t19-/m1/s1 |
InChI Key |
NGWZTRKRXPSEPJ-LJQANCHMSA-N |
Isomeric SMILES |
CC(=O)CC(C)(C)N(C[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3=O)C(=O)C4=CC=C(S4)Cl |
Canonical SMILES |
CC(=O)CC(C)(C)N(CC1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3=O)C(=O)C4=CC=C(S4)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5 Chloro N 5s 2 Oxo 3 4 3 Oxo 4 Morpholinyl Phenyl 1,3 Oxazolidin 5 Yl Methyl 2 Thiophenecarboxamide
Evolution of Synthetic Routes to the 2-Thiophenecarboxamide (B1294673) Core
The 2-thiophenecarboxamide core is a fundamental building block in the synthesis of Rivaroxaban (B1684504). The evolution of synthetic routes to this core has focused on efficient and accessible methods for functionalizing the thiophene (B33073) ring and forming the carboxamide linkage. While general methods for synthesizing thiophenecarboxamides exist, specific approaches tailored for the 5-chloro-2-thiophenecarboxylic acid portion of Rivaroxaban are crucial. The formation of the carboxamide bond typically involves coupling 5-chlorothiophene-2-carboxylic acid or its activated derivative (such as the acid chloride) with the amine component. Early routes likely explored standard amide coupling reagents and conditions. The need for efficient large-scale production has driven the development of optimized procedures for this specific coupling, considering factors like reagent cost, reaction efficiency, and byproduct formation.
Advanced Synthetic Approaches for 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide and its Precursors
The synthesis of Rivaroxaban involves coupling the 5-chlorothiophene-2-carboxylic acid moiety with a complex aminomethyl-substituted oxazolidinone intermediate: 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one. Advanced synthetic approaches have focused on the efficient and stereoselective construction of this oxazolidinone precursor and its subsequent coupling to the thiophenecarboxylic acid derivative.
Several synthetic routes have been reported for Rivaroxaban portico.orghodoodo.comwipo.intchemicalbook.comgoogle.comx-mol.comnewdrugapprovals.orggoogle.comgoogle.comresearchgate.netdeepdyve.comresearchgate.net. A common strategy involves the reaction of 4-(4-aminophenyl)-3-morpholinone with a chiral building block that provides the (S)-configured oxazolidinone ring portico.orgx-mol.comnewdrugapprovals.orgresearchgate.net. Chiral epoxides, such as (S)-epichlorohydrin or (S)-glycidylphthalimide, have been utilized for this purpose x-mol.comnewdrugapprovals.orgresearchgate.net. The reaction sequence typically involves the opening of the epoxide ring by the amino group of the morpholinone derivative, followed by cyclization to form the oxazolidinone core portico.orggoogle.com.
One reported route involves the reaction of 4-(4-aminophenyl)-3-morpholinone with 2-[(2S)-2-oxiranylmethyl]-1H-isoindole-1,3-(2H)-dione. This yields an intermediate that is subsequently cyclized using a phosgene (B1210022) equivalent, such as carbonyldiimidazole (CDI), to form the oxazolidinone ring. google.comnewdrugapprovals.org Cleavage of the phthalimide (B116566) protecting group then furnishes the key amine intermediate, 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one. google.com The final step involves the coupling of this amine with 5-chlorothiophene-2-carbonyl chloride to form Rivaroxaban. chemicalbook.comgoogle.comnewdrugapprovals.org
Another approach utilizes (R)-epichlorohydrin as a starting material, which is reacted with a substituted aniline (B41778) derivative to form an amino alcohol, followed by cyclization to the oxazolidinone. x-mol.com
Optimization of Reaction Conditions for Yield and Purity
Optimization of reaction conditions is critical for achieving high yields and purity in Rivaroxaban synthesis, particularly for industrial scale production google.comgoogle.comdeepdyve.comresearchgate.netsemanticscholar.org. Parameters such as temperature, solvent, reaction time, and the choice and amount of reagents and catalysts are carefully controlled. For instance, the temperature of the epoxy ring-opening reaction has been identified as critical for controlling impurity formation. semanticscholar.org Running this reaction at lower temperatures (below 40 °C) can significantly reduce the levels of certain impurities. semanticscholar.org
Improved processes have focused on minimizing the formation of process-related impurities and controlling carry-over impurities from starting materials through careful design of reaction conditions and tuning of crystallization parameters. deepdyve.comresearchgate.net For example, an improved synthesis reported a total yield of 68.5% on a 220 g scale with a purity of ≥ 99% by optimizing the epoxy ring-opening reaction with the addition of a magnesium salt and controlling the reaction temperature. semanticscholar.org Another process achieved a purity greater than 99.85% and enantiomeric purity greater than 99.9% with a purification yield of 90.0% through specific reaction and crystallization conditions. google.com
Data on optimized yields and purity from specific synthetic steps can be presented in tables.
| Step | Key Optimization | Reported Yield (%) | Reported Purity (%) | Reference |
| Epoxy ring-opening and cyclization to oxazolidinone | Temperature control (< 40 °C), Magnesium salt addition | 88 | ≥ 99 (after work-up) | semanticscholar.org |
| Coupling of amine intermediate with 5-chlorothiophene-2-carbonyl chloride | Specific solvent and base conditions | Not specified | 99.0 (HPLC purity) | google.com |
| Overall synthesis | Multi-step optimization | 68.5 (from precursor) | ≥ 99 | semanticscholar.org |
| Overall synthesis (alternative route) | Specific reaction and crystallization | Not specified | > 99.85 (HPLC purity), > 99.9 (enantiomeric purity) | google.com |
Stereoselective Synthesis of Enantiopure Intermediates
The (5S) stereochemistry of the oxazolidinone ring is essential for the biological activity of Rivaroxaban. Therefore, stereoselective synthesis of the enantiopure oxazolidinone intermediate is a critical aspect of its production x-mol.comnewdrugapprovals.orgresearchgate.netresearchgate.net. This is typically achieved by using chiral starting materials or employing asymmetric synthesis techniques.
Chiral building blocks such as (S)-epichlorohydrin or (S)-glycidylphthalimide are commonly used to establish the desired stereochemistry x-mol.comnewdrugapprovals.orgresearchgate.net. Synthetic routes starting from these chiral precursors ensure that the resulting oxazolidinone intermediate possesses the correct (S) configuration at the C-5 position. google.comx-mol.comnewdrugapprovals.org Asymmetric Henry reactions have also been explored as a method to obtain chiral intermediates in high enantiomeric excess for the synthesis of oxazolidinone-based drugs, including Rivaroxaban precursors. researchgate.net
Application of Modern Organic Synthesis Techniques (e.g., Microwave-Assisted Synthesis, Metal-Catalyzed Cross-Coupling)
Modern organic synthesis techniques have been applied to improve the efficiency and sustainability of Rivaroxaban synthesis. Microwave-assisted synthesis has been utilized to accelerate reaction times and improve yields in certain steps, such as coupling reactions and the synthesis of related lactam derivatives researchgate.netscielo.brscielo.brdntb.gov.uanih.govrsc.org. Microwave irradiation can significantly reduce reaction times compared to conventional heating methods. scielo.br
Metal-catalyzed cross-coupling reactions, particularly copper-catalyzed processes, have been employed in the synthesis of the N-aryloxazolidinone core, a key structural element of Rivaroxaban nih.govresearchgate.net. Ullmann-Goldberg type reactions, which are copper-catalyzed C-N coupling reactions, have been used to construct the aryl-nitrogen bond in the oxazolidinone moiety. nih.govresearchgate.net While palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation in organic synthesis, copper catalysis has been specifically highlighted for the formation of the N-aryloxazolidinone core in Rivaroxaban synthesis. nih.govresearchgate.netnih.gov Earth-abundant metal catalysis, including nickel, cobalt, and iron, is also being explored for pharmaceutical synthesis, offering potential benefits in terms of sustainability and cost. nsf.govuni-goettingen.de
Derivatization Strategies and Analogue Synthesis for the Thiophenecarboxamide Scaffold
The thiophenecarboxamide scaffold is a versatile structure that allows for the synthesis of a variety of analogues of Rivaroxaban. Derivatization strategies involve modifying different parts of the Rivaroxaban molecule while retaining the core thiophenecarboxamide structure or exploring modifications of the thiophene ring itself.
Exploration of Structural Diversity through Chemical Modification
Structural diversity around the thiophenecarboxamide scaffold can be explored through various chemical modifications. This includes alterations to the substituents on the thiophene ring, modifications to the linker between the thiophene carbonyl and the oxazolidinone nitrogen, and variations in the oxazolidinone and morpholine (B109124) portions of the molecule researchgate.netscielo.brnih.govrsc.orgclockss.orgnih.govnih.govmdpi.com.
Synthesis of analogues often involves similar synthetic strategies to Rivaroxaban itself, utilizing key intermediates and coupling reactions. For example, modifications to the morpholine ring or the phenyl group attached to the oxazolidinone can be introduced by synthesizing modified 4-(4-aminophenyl)-3-morpholinone precursors. researchgate.net Variations in the thiophenecarboxamide part can involve using different substituted thiophene-2-carboxylic acids in the final coupling step. chemicalbook.com
Research into analogues aims to understand the structure-activity relationships and potentially identify compounds with improved properties. Studies have explored the synthesis of lactam derivatives containing C, O, and S atoms in the ring, analogous to the morpholine moiety in Rivaroxaban, often employing microwave-assisted synthesis for efficiency. researchgate.netscielo.br Other studies have focused on designing and synthesizing derivatives with modified linkers or different heterocyclic systems attached to the thiophenecarboxamide core. rsc.orgclockss.orgnih.govmdpi.com
The exploration of structural diversity provides valuable insights into the chemical space around the Rivaroxaban scaffold and contributes to the broader understanding of inhibitors targeting Factor Xa and other related biological targets.
Synthesis of Novel Thiophenecarboxamide Analogs
The exploration of novel thiophenecarboxamide analogs related to 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide is an important area of research, often driven by the need to understand structure-activity relationships, identify potential metabolites, or develop related compounds. Studies have reported the synthesis of derivatives and related impurities that can be considered analogs.
Research has been conducted on the synthesis and factor Xa inhibitory activity of rivaroxaban derivatives, indicating efforts to explore the chemical space around the core structure nih.gov.
The synthesis of impurities related to rivaroxaban has also been described, providing insights into potential transformation pathways and access to structurally related thiophenecarboxamide compounds. For instance, the synthesis of impurities like Impurity D and Impurity J has been reported using reagents such as Carbonyldiimidazole (CDI) nih.gov. Impurity D, identified as N,N'-bis[4-(3-oxo-4-morpholinyl)phenyl]-urea, can be synthesized from a key intermediate, 4-(4-aminophenyl)morpholin-3-one (B139978) sigmaaldrich.comsynthinkchemicals.compharmaffiliates.com. The presence and elimination of impurities such as dichloro impurity A and deschloro impurity B during the synthesis of rivaroxaban have also been noted, highlighting these as related thiophenecarboxamide structures encountered in the manufacturing process sigmaaldrich.com.
These studies on derivatives and impurities contribute to the understanding of the chemical behavior of the thiophenecarboxamide core and the impact of structural modifications or process-related transformations.
Process Chemistry Aspects in the Synthesis of 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide
The process chemistry for the synthesis of 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide involves several key steps and has been the subject of significant research and optimization to achieve high yields and purity suitable for pharmaceutical production. Multiple synthetic routes have been developed and reported nih.govfishersci.no.
A common approach involves the reaction of a key intermediate, 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]-phenyl}-morpholin-3-one, or its hydrochloride salt, with 5-chlorothiophene-2-carbonyl chloride sigmaaldrich.comfishersci.comamericanelements.comsigmaaldrich.comwikipedia.orgnih.govnih.gov. This acylation reaction is typically carried out in the presence of a base, such as potassium bicarbonate or sodium carbonate, in various solvent systems including mixtures of water with ketones (e.g., acetone (B3395972), methylethyl ketone) or alcohols nih.govfishersci.comsigmaaldrich.comnih.gov. For example, one reported method involves reacting 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]-phenyl}-morpholin-3-one hydrochloride with 5-chlorothiophene-2-carbonyl chloride in a mixture of water and acetone using sodium carbonate as the base fishersci.comsigmaaldrich.comnih.gov. Reaction conditions such as temperature and reaction time are carefully controlled to optimize the yield and minimize impurities nih.govfishersci.comsigmaaldrich.comnih.gov.
Another synthetic strategy involves the formation of the oxazolidinone ring as a later step. This can be achieved by reacting an intermediate like N-{(R)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)phenylamino]propyl}-5-chlorothiophene-2-carboxamide with a phosgene equivalent, such as N,N-carbonyldiimidazole (CDI) sigmaaldrich.comwikipedia.orgnih.gov. CDI has also been used in coupling reactions during the synthesis of related impurities nih.gov.
Alternative coupling reagents like propyl phosphonic anhydride (B1165640) (T3P) have also been explored in the synthesis, offering different reaction conditions and potential advantages nih.gov.
Purification is a critical aspect of the process chemistry. Rivaroxaban is known to have low solubility in most solvents, which can pose challenges for purification americanelements.com. Recrystallization techniques are commonly employed to achieve high purity levels. Suitable solvent systems for recrystallization include dioxane, mixtures of C1-C4 alcohols with water, and mixtures of C2-C8 ethers with water or C1-C4 alcohols, such as ethanol/water americanelements.com. The purity of the final product is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) nih.govsigmaaldrich.comwikipedia.orgnih.govfishersci.ca. Reported purities of synthesized rivaroxaban batches are often high, with low levels of residual impurities and the (R)-isomer nih.govwikipedia.org.
Process optimization efforts focus on developing routes that are short, utilize mild reaction conditions, simplify post-treatment, and provide high reaction yields, making them suitable for industrial production uni.lu. Control of impurities formed during various chemical transformations is also a crucial part of the process development sigmaaldrich.comfishersci.cafishersci.fi.
Data regarding specific reaction conditions and yields from reported syntheses illustrate the detailed nature of the process chemistry research. For instance, one method describes obtaining rivaroxaban in 96% yield with a purity of 99.95% and an (R)-isomer content below 0.03% nih.gov. Analytical data such as 1H NMR, 13C NMR, and MS are used to confirm the structure and purity of the synthesized compound nih.govwikipedia.org.
Advanced Analytical Characterization Techniques for 5 Chloro N 5s 2 Oxo 3 4 3 Oxo 4 Morpholinyl Phenyl 1,3 Oxazolidin 5 Yl Methyl 2 Thiophenecarboxamide
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques play a vital role in confirming the chemical structure and identifying functional groups within the 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D-NMR)
NMR spectroscopy, including 1H, 13C, and 2D-NMR, is a powerful tool for the structural elucidation of organic compounds. 1H NMR chemical shifts of extracted 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide in d6-DMSO have been reported and are in agreement with literature data. nih.gov Solid-state NMR methods have also been employed for the characterization of this compound, particularly in the study of its solid forms and interactions, such as in eutectics. rsc.org Deconvolutions of 1H MAS spectra are carried out using specialized software to analyze the signals. rsc.org
Mass Spectrometry (MS, HRMS, LC-MS, GC-MS, ICP-MS)
Mass spectrometry techniques are essential for determining the molecular weight and obtaining information about the fragmentation pattern of 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide, aiding in its identification and the characterization of related substances and degradation products. High-resolution electrospray mass spectrometry (HRMS) has been used to confirm the identity of the compound, showing the exact molecular mass for [M + H]+. nih.gov This corresponds to the calculated molecular mass for C19H18ClN3O5S. nih.gov
LC-MS and LC-MS/MS are frequently used for the analysis of 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide, particularly for quantification in complex matrices like plasma and for the identification of degradation products. researchgate.nettandfonline.comkingston.ac.uknih.govtandfonline.comresearchgate.netplos.orgmdpi.com A highly selective, sensitive, and reproducible LC-MS/MS method has been developed and validated for the determination of the compound in human plasma, utilizing a liquid-liquid extraction technique and multiple reaction monitoring (MRM) in positive electrospray ionization mode (ESI+). kingston.ac.uktandfonline.complos.org Specific transitions, such as m/z 436.1 → 145.0 for the compound, are monitored in LC-MS/MS. tandfonline.com Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have also been developed, offering fast and precise measurement with high sensitivity. plos.orgmdpi.com These methods have shown good linearity over relevant concentration ranges in plasma. plos.orgmdpi.com
Mass spectrometry has been used to characterize degradation products, with fragmentation patterns providing structural information. jrespharm.comjapsonline.com For instance, a degradation product (D2) showed fragments at m/z 436.8, m/z 352.6, m/z 279.7 (base peak), m/z 195.5, and m/z 106.4 in the mass spectrum under acidic conditions. jrespharm.com
Vibrational Spectroscopy (FTIR, Raman)
FTIR spectra have been used to confirm the formation of non-covalent interactions, such as those occurring when 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide is encapsulated in cyclodextrins. researchgate.net FTIR spectroscopy is also employed in compatibility studies with excipients in pharmaceutical formulations. pharmaexcipients.com The IR spectrum of crystalline modification I of the compound has been characterized. google.com
Raman spectroscopy is also utilized for the characterization of 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide, including the differentiation of polymorphic forms. google.com Quantitative detection based on far-IR absorbance spectroscopy and Raman spectroscopy has been explored, with far-infrared detection showing higher accuracy in one study. researchgate.net
UV/Visible Absorption and Fluorescence Spectroscopy
UV/Visible (UV/Vis) absorption spectroscopy is commonly used for the quantitative analysis of 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide due to its chromophoric groups that absorb UV light. The maximum absorbance wavelength is typically around 249 nm or 234 nm, depending on the method and mobile phase composition. nih.govakjournals.comdergipark.org.tr UV detection at wavelengths like 249 nm or 254 nm is frequently coupled with HPLC for analysis. researchgate.netkingston.ac.uknih.govakjournals.comdergipark.org.trresearchgate.netscielo.br UV spectrophotometric methods have been developed and validated for the quantification of the compound in bulk and tablet formulations, with reported linearity ranges and analytical parameters. dergipark.org.trresearchgate.net
Fluorescence spectroscopy can also be applied. A fluorescence-based method for the determination of 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide has been developed using boron and nitrogen co-doped carbon quantum dots as a fluorescence probe. rsc.orgrsc.org The method relies on the quenching effect of the compound on the fluorescence intensity of the probe. researchgate.netrsc.orgrsc.org This quenching mechanism has been investigated through techniques like Stern-Volmer analysis. rsc.orgrsc.org
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are indispensable for assessing the purity of 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide and separating it from impurities, degradation products, and excipients.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly reversed-phase HPLC (RP-HPLC), is the most frequently applied technique for the quantitative analysis and purity assessment of 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide in raw materials, pharmaceutical formulations, and biological samples. researchgate.nettandfonline.comnih.govjrespharm.comnih.govakjournals.comdergipark.org.trresearchgate.netscielo.brinnovareacademics.injbino.commdpi.comtandfonline.com
Various RP-HPLC methods have been reported, often employing C18 columns and mobile phases consisting of mixtures of acetonitrile, methanol, and/or aqueous buffers or acids. researchgate.nettandfonline.comnih.govakjournals.comdergipark.org.trresearchgate.netscielo.br Detection is typically achieved using UV detectors at wavelengths such as 234 nm, 249 nm, or 254 nm. researchgate.netkingston.ac.uknih.govakjournals.comdergipark.org.trresearchgate.netscielo.br
HPLC methods are developed and validated according to guidelines from regulatory bodies like ICH and USP to ensure their accuracy, precision, linearity, specificity, and robustness. jrespharm.comakjournals.comdergipark.org.trresearchgate.netscielo.brinnovareacademics.inmdpi.com Linearity is assessed over a specific concentration range, and correlation coefficients are determined from calibration curves. jrespharm.comdergipark.org.trmdpi.com Precision is evaluated through intra-day and inter-day analyses, with results typically expressed as relative standard deviation (RSD). jrespharm.comdergipark.org.trmdpi.com Accuracy is determined through recovery studies. jrespharm.comdergipark.org.tr
HPLC methods are crucial for the separation of 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide from its degradation products and impurities, confirming the specificity and stability-indicating capability of the method. researchgate.netkingston.ac.uknih.govresearchgate.netmdpi.com Retention times for the compound and its related substances are key parameters in these separations. researchgate.netkingston.ac.uknih.govresearchgate.net For example, the main peak of the compound has been reported to elute at approximately 12 minutes in one method, with degradation products eluting at different retention times. nih.gov
Chiral HPLC methods have also been developed for the enantiomeric separation of 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide, which has an (S) configuration at a chiral center. wikipedia.orginnovareacademics.ineuropa.eu These methods utilize chiral stationary phases, such as Chiralcel OD-H columns, and specific mobile phases to achieve resolution between the enantiomers. innovareacademics.in
Data Tables
Here are examples of data that might be presented in interactive tables based on research findings:
Table 1: Summary of Selected HPLC Methods for 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide Analysis
| Parameter | Method 1 nih.gov | Method 2 akjournals.com | Method 3 dergipark.org.tr | Method 4 scielo.br |
| Column | C18 (250 × 4.6 mm, 5 µm) | X-Bridge C18 (250 × 4.6 mm, 5 µm) | Phenomenex Kinetex C18 (150 × 3 mm, 2.6 µm) | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:0.1% H3PO4 (90:8:2), pH 4.06 | Ethanol:Water (35:65, % v/v) (Isocratic) | Water:ACN:MeOH (55:20:25, v/v/v) | ACN:Water (55:45 v/v) |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | 0.5 mL/min | 1.2 mL/min |
| Detection Wavelength | 234 nm | UV (not specified, likely ~249 nm) | 249 nm | 249 nm |
| Retention Time | ~12 min | Not specified | Not specified | 3.37 min |
| Application | Quantitation, Degradants | Assay, Related Substances | Qualitative & Quantitative Analysis | Quality Control Assay |
Table 2: Selected Spectroscopic Data for 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide
| Technique | Observation/Finding | Reference |
| 1H NMR (d6-DMSO) | Chemical shifts consistent with literature data. | nih.gov |
| HRMS (ESI+) | [M + H]+ observed at m/z 436.0740 (calculated 436.0734 for C19H18ClN3O5S). | nih.gov |
| FTIR | Spectra confirm functional groups and can indicate interactions/polymorphs. | researchgate.netgoogle.com |
| Raman | Spectra can differentiate polymorphic forms and used for quantitative detection. | google.comresearchgate.net |
| UV/Vis | Maximum absorbance typically around 249 nm or 234 nm. | nih.govakjournals.comdergipark.org.tr |
| Fluorescence | Quenching effects observed with certain probes, used for quantitative determination. | researchgate.netrsc.orgrsc.org |
Table 3: LC-MS/MS Parameters for 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide in Human Plasma
| Parameter | Value | Reference |
| Ionization Mode | ESI+ | kingston.ac.uk |
| Monitoring Mode | MRM | tandfonline.complos.org |
| Precursor Ion (m/z) | 436.1 | tandfonline.com |
| Product Ion (m/z) | 145.0 | tandfonline.com |
| Sensitivity (LLOQ) | 1.00 ng/mL or 0.54 µg/L | tandfonline.complos.org |
| Linearity Range | 1.00-603.25 ng/mL or 0.8-800 μg/L | tandfonline.complos.org |
| Extraction Efficiency | >90% | tandfonline.com |
Gas Chromatography (GC and GC-MS)
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are valuable techniques for the analysis of volatile and semi-volatile compounds, often employed in the pharmaceutical industry for the detection and quantification of residual solvents and impurities. A specific GC-Head Space-Flame Ionization Detector (GC-HS-FID) method has been developed for the simultaneous assessment of four residual solvents—methanol, ethyl acetate, triethyl amine, and dichloromethane—in bulk rivaroxaban (B1684504). rjptonline.org This method utilizes a DB 624 column for the separation of these solvents. rjptonline.org The validated GC-HS-FID method demonstrated good linearity over a range of concentrations for each solvent, with documented precision, specificity, accuracy, and robustness within acceptable limits according to ICH guidelines. rjptonline.org GC- or LC-MS can also be used for the quantification of rivaroxaban, often employing an internal standard like Rivaroxaban-d4. caymanchem.com
X-ray Diffraction and Solid-State Analysis
X-ray Diffraction (XRD), including both Powder X-ray Diffraction (PXRD) and Single Crystal X-ray Diffraction (SCXRD), is fundamental for understanding the solid-state properties of Rivaroxaban, particularly its crystalline forms and their impact on physicochemical properties like solubility and dissolution rate. nih.govcambridge.orgresearchgate.netmdpi.commdpi.comresearchgate.netmdpi.comrsc.orggoogle.comcambridge.orggeneesmiddeleninformatiebank.nlresearchgate.netacs.orgmedcraveonline.com
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single Crystal X-ray Diffraction is used to determine the absolute structure of a crystalline compound, including the confirmation of its stereochemistry. Single-crystal X-ray structural analysis has confirmed the (S) configuration at the chiral carbon atom in the 1,3-oxazolidin ring system of Rivaroxaban. europa.eusimsonpharma.com This technique provides detailed information about the arrangement of molecules in the crystal lattice.
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is widely used to identify and characterize the crystalline phases of Rivaroxaban. nih.govcambridge.orgresearchgate.netmdpi.commdpi.comresearchgate.netmdpi.comrsc.orggoogle.comcambridge.orggeneesmiddeleninformatiebank.nlresearchgate.netacs.orgajptonline.comgoogle.com Rivaroxaban is known to exist in multiple crystalline forms (polymorphs), with Form I being the thermodynamically stable one used in commercial tablet formulations. europa.eugoogle.comsimsonpharma.comgoogle.com PXRD patterns provide characteristic peaks (2θ values) that serve as fingerprints for different crystalline forms. cambridge.orggoogle.comcambridge.orggoogle.com For example, Rivaroxaban form I is characterized by specific 2θ angle values in its PXRD pattern. google.comgoogle.com Studies have used PXRD to confirm the crystalline nature of rivaroxaban and to analyze changes in crystallinity when formulating solid dispersions or cocrystals. nih.govmdpi.commdpi.comresearchgate.netrsc.org PXRD analysis can indicate a reduction in drug crystallinity, which can support enhanced solubility. mdpi.commdpi.com The absence of characteristic diffraction peaks of rivaroxaban in the XRD pattern of inclusion complexes can indicate a strong interaction between the drug and the complexing agent. mdpi.com
Table 1: Characteristic PXRD 2θ Values for Rivaroxaban Form I
*Note: Values compiled from multiple sources and may show slight variations. google.comcambridge.orggoogle.com
Advanced Microscopy Techniques for Morphological Characterization
Microscopy techniques, particularly electron microscopy, are employed to visualize the morphology and surface characteristics of Rivaroxaban particles and formulations. nih.govmdpi.commdpi.comresearchgate.netrsc.orgajptonline.commdpi.comnih.govcellets.com
Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a widely used technique for studying the morphological characteristics of solid samples of Rivaroxaban and its formulations. nih.govmdpi.commdpi.comresearchgate.netrsc.orgajptonline.commdpi.comnih.govcellets.com SEM images can reveal the shape, size, and surface texture of particles. nih.govmdpi.commdpi.comrsc.orgajptonline.com For instance, SEM has been used to study the morphology of rivaroxaban cocrystals, solid dispersions, and inclusion complexes. nih.govmdpi.commdpi.comresearchgate.net SEM images can show significant morphological transformations, such as the change from a crystalline structure to a more porous and amorphous matrix in lyophilized complexes. mdpi.com The technique can also confirm the absence of crystalline agglomerates on the surface of extruded filaments containing rivaroxaban. rsc.org Samples for SEM are typically prepared by sticking the powder to a stub and coating it with a conductive layer, such as gold, before examination at a specific accelerating voltage. nih.gov
Table 2: Applications of SEM in Rivaroxaban Characterization
| Application | Observations | Source |
| Characterization of cocrystals | Study of morphological characteristics of solid samples. | nih.gov |
| Evaluation of biodegradable microspheres | Observation of particle morphology. | ajptonline.com |
| Characterization of modified surfaces | Morphology of bulk materials and modified electrode surfaces. | mdpi.comnih.gov |
| Analysis of inclusion complexes | Revealed morphological transformation from crystalline to porous/amorphous. | mdpi.comresearchgate.net |
| Evaluation of solid dispersions | Confirmed smaller and more spherical particles in gelatin-based dispersion. | mdpi.com |
| Surface analysis of extruded filaments | Confirmed absence of crystalline agglomerates and smooth surface. | rsc.org |
| Characterization of coated cellets | Analysis of morphology of coated particles. | cellets.com |
Optical Microscopy
Optical microscopy is a fundamental technique employed to visualize the morphology and physical characteristics of solid-state materials. For 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide, optical microscopy, including hot stage microscopy (HSM), has been utilized in various studies.
Optical microscopy allows for the direct observation of crystal morphology. Studies have described the morphology of Rivaroxaban as including regular flaky crystals. nih.gov In the context of cocrystal formation, the morphology of Rivaroxaban has been compared to that of coformers, which appeared as prismatic, angular, spherical granular, or columnar crystals. nih.gov
Hot stage microscopy integrates a microscope with a temperature-controlled stage, enabling the observation of thermal events such as melting and polymorphic transformations as a function of temperature. HSM has been used to analyze phase transitions during heating and to confirm eutectic formation in mixtures involving Rivaroxaban. rsc.orgrsc.org This technique is also beneficial for capturing microscopic details of melting events within the melting point ranges of components in a solid form. jptcp.com Furthermore, HSM has been applied in the determination of the active pharmaceutical ingredient (API) particle size distribution in formulations by observing the melting behavior of particles. jptcp.comimpactfactor.org One study reported a D90 particle size of 77 microns for Rivaroxaban API in a reference product determined by HSM analysis. jptcp.comimpactfactor.org Optical microscopy integrated into systems like nanoindentation has also been used to identify specific regions on crystal surfaces for further testing. mdpi.com
Thermal Analysis Techniques
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for understanding the thermal properties, phase transitions, and thermal stability of 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. This technique is widely used to determine melting points, glass transition temperatures, crystallization events, and polymorphic transformations. For crystalline Rivaroxaban, a sharp endothermic peak corresponding to its melting point is typically observed in DSC thermograms. nih.govmdpi.comjaptronline.comresearchgate.net Reported melting points for Rivaroxaban Form I are consistently around 228-232 °C. nih.govimpactfactor.orgmdpi.comjaptronline.comresearchgate.netgoogle.com The specific heat of fusion for Rivaroxaban has been reported as 114.2 J/g at 231.79 °C and 118.6 J/g at 230.5 °C. mdpi.comjaptronline.com
DSC is also employed to assess the thermal behavior of Rivaroxaban in mixtures and formulations, such as solid dispersions and cocrystals. Changes in melting point or the disappearance of the characteristic melting peak can indicate interactions, reduced crystallinity, or the formation of new solid phases like eutectics or cocrystals. rsc.orgmdpi.comjaptronline.commdpi.compnrjournal.com For example, a Rivaroxaban-malonic acid eutectic showed a single endotherm at a significantly lower temperature (103.2 °C) compared to pure Rivaroxaban, confirming eutectic formation. rsc.org DSC has also revealed polymorphic transformations in different crystalline forms of Rivaroxaban, showing distinct thermal events and melting points for forms other than Form I. mdpi.comresearchgate.netgoogle.comresearchgate.net
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. This technique is used to evaluate thermal stability, quantify volatile components (like water or solvents), and study decomposition processes. TGA analysis of Rivaroxaban typically shows minimal or no significant weight loss up to its melting temperature, indicating good thermal stability in this range. nih.govrsc.orgmdpi.comresearchgate.net A drastic weight loss is observed above the melting temperature, corresponding to the thermal degradation of the compound. rsc.orgmdpi.comresearchgate.net For example, one study reported only a 0.61% weight loss for Rivaroxaban up to 231.5 °C, with significant degradation occurring afterwards. rsc.org TGA can also be used to characterize solvates or hydrates by quantifying the mass loss associated with the release of the solvent or water molecules at specific temperature ranges. google.com Studies on Rivaroxaban inclusion complexes have shown improved thermal stability compared to the individual components, with degradation processes occurring at higher temperatures. mdpi.com
The combined application of DSC and TGA provides a comprehensive understanding of the thermal profile and stability of Rivaroxaban, which is essential for preformulation studies, polymorph characterization, and the development of stable pharmaceutical formulations.
Summary of Thermal Analysis Data
| Technique | Analyte | Observation | Temperature Range (°C) | Key Findings | Source |
| DSC | Rivaroxaban (Form I) | Sharp endothermic peak (Melting) | ~228-232 | Melting point, crystalline nature | nih.govimpactfactor.orgmdpi.comjaptronline.comresearchgate.netgoogle.com |
| DSC | Rivaroxaban (Form I) | Heat of fusion | ~230.5, 231.79 | 118.6 J/g, 114.2 J/g | mdpi.comjaptronline.com |
| DSC | Rivaroxaban-MA Eutectic | Single endotherm (Melting) | 103.2 | Confirmation of eutectic formation, reduced melting point | rsc.org |
| DSC | Rivaroxaban Cocrystals | New endothermic peaks or altered thermal events | Varied | Formation of new crystalline phases | nih.govmdpi.com |
| DSC | Rivaroxaban Hydrate | Endothermic peak | 90 (onset) | Fusion enthalpy -157.78 J/g | google.com |
| TGA | Rivaroxaban | Minimal weight loss below melting point | Up to ~230 | Good thermal stability in this range | nih.govrsc.orgmdpi.comresearchgate.net |
| TGA | Rivaroxaban | Drastic weight loss above melting point | Above ~230 | Thermal degradation | rsc.orgmdpi.comresearchgate.net |
| TGA | Rivaroxaban Hydrate | Weight loss | Below melting point | Corresponds to water loss (6.5%) | google.com |
| TGA | Rivaroxaban Form E | Weight loss | Between melting and decomposition | Corresponds to HNO3 loss (8.9%), altered by RVB decomposition | google.com |
| TGA | Inclusion Complexes | Degradation at higher temperatures | Above 300-400 (for CDs) | Improved thermal stability compared to individual components | mdpi.com |
Computational Chemistry and in Silico Investigations of 5 Chloro N 5s 2 Oxo 3 4 3 Oxo 4 Morpholinyl Phenyl 1,3 Oxazolidin 5 Yl Methyl 2 Thiophenecarboxamide
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations offer a detailed view of the electronic structure, geometry, and energetic properties of Rivaroxaban (B1684504) at the atomic level.
Density Functional Theory (DFT) has been employed to investigate the molecular structure and properties of Rivaroxaban. nih.gov DFT calculations, combined with terahertz (THz) spectroscopy, have been used to study the low-frequency vibrational modes and THz absorption peaks of the molecule. nih.govrsc.org This combined theoretical and experimental approach allows for the identification of characteristic spectral fingerprints, which can be used for the quantitative detection of Rivaroxaban. nih.gov
Theoretical studies on a series of direct FXa inhibitors, including Rivaroxaban, have utilized DFT methods to perform detailed investigations of their molecular structures. nih.gov These calculations provide insights into the geometries and energies of the molecule in both the gas phase and in aqueous solution, highlighting the effect of the solvent on the molecular structure. nih.gov The B3LYP and B97D functionals are among the methods used for these calculations, with the latter being particularly suited for evaluating van der Waals interactions. nih.gov
Table 1: Summary of DFT Applications in Rivaroxaban Research
| Application | Method | Key Findings | Reference |
|---|---|---|---|
| Vibrational Analysis | DFT & THz Spectroscopy | Identified characteristic absorption peaks and low-frequency vibrational modes. | nih.gov, rsc.org |
| Structural Investigation | DFT (B3LYP, B97D) | Determined equilibrium geometry in gas and aqueous phases, showing an L-shaped structure. | nih.gov |
Conformational analysis is crucial for understanding the flexibility of Rivaroxaban and its ability to adopt specific shapes required for binding to its target. DFT calculations have shown that the fully optimized conformers of Rivaroxaban exhibit a characteristic L-shape structure. nih.gov The solvent environment has a notable impact on the equilibrium geometry and the energetic profile of these conformers. nih.gov Molecular dynamics simulations further reveal that Rivaroxaban can adopt multiple binding poses when interacting with FXa, indicating a dynamic binding process. frontiersin.orgdoktornarabote.ru This conformational flexibility is important for its binding affinity, especially in mutant forms of the FXa protein. frontiersin.org
Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions
Molecular modeling and dynamics simulations are powerful techniques for exploring the dynamic interactions between Rivaroxaban and its biological targets at an atomistic level.
Molecular docking studies have been extensively used to predict and analyze the binding mode of Rivaroxaban to its primary target, Factor Xa, as well as other proteins. These studies consistently show that Rivaroxaban binds to the active site of FXa. unipd.it The chlorothiophene moiety of Rivaroxaban typically occupies the S1 pocket, while the morpholinone moiety interacts with the S4 pocket. researchgate.net
Docking simulations have been instrumental in:
Understanding Binding Affinity: Calculating binding energies and inhibition constants to quantify the strength of the interaction. For instance, docking studies have been used to compare the binding affinity of Rivaroxaban to that of newly designed analogs, with some analogs showing potentially better inhibition constants and free energies of binding.
Identifying Key Interactions: Revealing specific hydrogen bonds and hydrophobic interactions between Rivaroxaban and key amino acid residues in the FXa binding site, such as Gln192. researchgate.net
Investigating Off-Target Interactions: Exploring the binding of Rivaroxaban to other proteins like human serum paraoxonase 1 (PON1) and bovine serum albumin (BSA). nih.govnih.gov Docking studies showed a lower binding affinity of Rivaroxaban for PON1 compared to other anticoagulants like dabigatran. nih.gov For BSA, docking analysis suggested that Rivaroxaban binds to both Site I and Site II. nih.gov
Table 2: Selected Ligand-Protein Docking Results for Rivaroxaban
| Target Protein | Docking Software/Method | Key Findings | Binding Energy / Score | Reference |
|---|---|---|---|---|
| Factor Xa (FXa) | Autodock-4 | Analysis of interactions to design novel analogs. | - | |
| Factor XIII A (FXIIIA) | FlexX | Exhibited significant hydrogen binding interactions. | -27.2 kJ/mol | nih.gov |
| Paraoxonase 1 (PON1) | Glide (Schrödinger) | Lower binding affinity compared to other DOACs. | -4.24 kcal/mol | nih.gov |
Molecular dynamics (MD) simulations provide a dynamic picture of the Rivaroxaban-protein complex, revealing the importance of flexibility and conformational changes in the binding process. doktornarabote.ruresearchgate.net MD simulations of the FXa-Rivaroxaban complex have shown that the binding is not static; instead, Rivaroxaban can dynamically shift between multiple binding modes. frontiersin.orgresearchgate.net
Key insights from MD simulations include:
Dynamic Binding Modes: Simulations revealed unexpected, relatively stable binding modes where the morpholinone moiety of Rivaroxaban shifts into the S1' pocket, a process enabled by the dynamic motions of residues like Gln192 and Gln61. researchgate.net
Impact of Mutations: MD studies have been crucial in explaining the effects of mutations in the FXa protein. For example, simulations helped to understand how the Tyr319Cys mutation could maintain binding affinity with Rivaroxaban through dynamic binding between multiple poses, unlike other mutations that lead to rapid release of the inhibitor. frontiersin.orgdoktornarabote.ru
Protein Stability Analysis: When studying the interaction of Rivaroxaban with the off-target protein PON1, MD simulations were used to assess the structural stability of the complex. Trajectory analyses of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) indicated that Rivaroxaban binding contributed to protein flexibility. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity. Three-dimensional QSAR (3D-QSAR) studies have been performed on series of direct FXa inhibitors, including Rivaroxaban, to build predictive models. researchgate.net
Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to sets of anticoagulant molecules to determine their activity as potential antithrombotic agents. nih.gov These studies generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with biological activity. The resulting models, validated by statistical parameters like correlation coefficients (r²) and cross-validated correlation coefficients (q²), can be used to predict the activity of new compounds and guide the design of more potent inhibitors. nih.govresearchgate.net For a series of FXa inhibitors, a 3D-QSAR model was developed with an r² of 0.8564 and a q² of 0.6721, demonstrating its predictive capability. researchgate.net
Development and Validation of Predictive Models
Predictive models play a crucial role in understanding and optimizing anticoagulant therapy. For compounds like Rivaroxaban, various computational models have been developed to forecast their pharmacokinetic and pharmacodynamic behavior.
Quantitative Systems Pharmacology (QSP) models, for instance, have been used to predict clinical endpoints for anticoagulants. These models can accurately describe and predict common clinical biomarkers of coagulation such as the International Normalized Ratio (INR) and activated partial thromboplastin (B12709170) time (aPTT) under long-term therapy. frontiersin.org Similarly, integrated population pharmacokinetic (popPK) models are employed to predict individual exposure to Rivaroxaban using patient characteristics that are known to influence its pharmacokinetics. nih.gov
These models are validated by comparing their predictions with observed clinical data. For example, a QSP model for Rivaroxaban was successfully used to predict aPTT measurements for patients undergoing long-term treatment. frontiersin.org This validation process ensures the models are reliable tools for optimizing therapy and predicting outcomes. frontiersin.orgnih.gov
Elucidation of Structural Requirements for Modulated Activity
The high potency and selectivity of 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide are dictated by specific structural features that facilitate strong interactions with the active site of the FXa enzyme. unipd.it The FXa binding site is often described as an L-shaped pocket with two key subsites: S1 and S4. remedypublications.comresearchgate.net
The design strategy for potent FXa inhibitors focuses on functional groups that can interact effectively with these pockets. remedypublications.com The S1 pocket is a deep, largely hydrophobic pocket, while the S4 pocket is highly hydrophobic and contains key aryl-binding amino acid residues. remedypublications.comresearchgate.net
X-ray crystallography of the compound complexed with human FXa has provided a clear picture of its binding mode. unipd.it A crucial interaction involves the neutral chlorothiophene moiety of the ligand binding within the S1 subsite. This specific interaction is a key factor that allows for the combination of high potency with good oral bioavailability in nonbasic compounds like Rivaroxaban. unipd.it The oxazolidinone core acts as a central scaffold, positioning the other functional groups for optimal interaction with the enzyme's active site.
Table 1: Key Structural Features and Interactions for FXa Inhibition
| Structural Feature of Inhibitor | Interacting Pocket in FXa | Key Amino Acid Residues | Type of Interaction |
| Chlorothiophene moiety | S1 Pocket | Asp189, Tyr228 | Hydrophobic, Electrostatic |
| Morpholinone-phenyl group | S4 Pocket | Tyr99, Phe174, Trp215 | Hydrophobic, Aryl-binding |
| Oxazolidinone core | Central Scaffold | - | Positions other groups |
Cheminformatics and Database Mining for Analog Discovery and Design
Cheminformatics and the mining of chemical databases are essential strategies for the discovery of new anticoagulant agents and the design of analogs of existing drugs like 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide. These approaches leverage vast amounts of chemical and biological data to identify promising new molecular scaffolds. mdpi.com
Exploration of Public and Commercial Chemical Databases
Large chemical databases are screened in silico to identify molecules with the potential for a desired biological activity. Public and commercial databases are invaluable resources in this process.
PubChem: A public repository containing information on chemical substances and their biological activities. It is a key resource for identifying compounds and accessing related data. nih.gov
ChemSpider: A free chemical structure database providing access to millions of structures from various sources.
CAS SciFinder: A comprehensive database of chemical literature and information, widely used for exploring chemical structures and reactions.
eMolecules: A large database of commercially available chemicals, often used for sourcing compounds for screening.
These databases can be searched for structural analogs of Rivaroxaban, providing insights into structure-activity relationships. For example, the PubChem database contains entries for Rivaroxaban and its various forms, such as its dihydrate. nih.gov
Virtual Screening Methodologies for Novel Scaffolds
Virtual screening (VS) is a cost-effective and powerful computational technique used to screen large libraries of compounds to identify those that are most likely to bind to a drug target, such as FXa. nih.gov This methodology can be broadly categorized into ligand-based and structure-based approaches. mdpi.com
Ligand-Based Virtual Screening (LBVS): This method uses the knowledge of known active compounds to identify others with similar properties. Techniques include pharmacophore modeling and molecular similarity analysis. mdpi.com
Structure-Based Virtual Screening (SBVS): This approach relies on the 3D structure of the target protein. Molecular docking is a primary SBVS method that predicts the binding mode and affinity of a small molecule to the target's active site. mdpi.com
A combination of these methods, often in a hierarchical workflow, has been successfully used to discover novel FXa inhibitors. nih.gov For instance, a screening campaign might start with a shape- and electrostatic-based similarity search (ligand-based) followed by protein-ligand docking (structure-based) to refine the selection of potential candidates for biological testing. nih.gov
In Silico Assessment of Molecular Profiles (e.g., ADME prediction)
In silico methods are increasingly used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. ri.semdpi.com These predictions help to identify compounds with favorable pharmacokinetic profiles and flag potential liabilities before significant resources are invested in their development. ri.se
Computational tools can predict a wide range of ADME properties directly from a compound's chemical structure. ri.se For 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide, these predictions are vital for understanding its suitability as an oral anticoagulant. For example, its bioavailability is estimated to be around 80%. archivesofmedicalscience.com
Table 2: Predicted ADME Properties of Rivaroxaban
| ADME Property | Predicted Outcome | Significance |
| Absorption | Well absorbed by the gastrointestinal system | Suitable for oral administration |
| Distribution | High plasma protein binding | Affects the concentration of free drug in circulation |
| Metabolism | Metabolized via multiple pathways | Influences the drug's half-life and potential for drug-drug interactions |
| Excretion | Excreted via renal and fecal routes | Determines the primary pathways of elimination from the body |
The use of artificial intelligence and machine learning models can further enhance the accuracy of these predictions, providing a more comprehensive understanding of a molecule's potential behavior in vivo. ri.se This in silico assessment is a critical filter that helps to prioritize candidates for further preclinical and clinical development. ri.se
Interdisciplinary Research Perspectives and Future Directions of 5 Chloro N 5s 2 Oxo 3 4 3 Oxo 4 Morpholinyl Phenyl 1,3 Oxazolidin 5 Yl Methyl 2 Thiophenecarboxamide
Role of Thiophenecarboxamides as Chemical Probes in Biological Systems
Thiophenecarboxamides serve as valuable chemical probes in biological systems, enabling researchers to investigate specific biological processes and identify potential therapeutic targets. The core thiophene (B33073) structure, often coupled with diverse functional groups, allows for interactions with a variety of biological molecules, including enzymes and receptors ontosight.ai.
Studies have explored the biological activities of various thiophenecarboxamide derivatives, revealing potential as antimicrobial, antifungal, and anticancer agents uni.luuni.lu. For instance, N-(5-nitrothiazol-2-yl)thiophene-2-carboxamide has demonstrated promising antibacterial and antifungal properties. Some thiophenecarboxamides have also been investigated for their inhibitory effects on specific biological targets, such as VEGFR-2 in hepatocellular carcinoma research, and as protective agents against aminoglycoside-induced hearing loss. Rivaroxaban (B1684504) itself exemplifies a thiophenecarboxamide acting as a highly specific chemical probe by selectively inhibiting Factor Xa in the blood coagulation cascade nih.govuni.lu. This targeted interaction provides a means to study the role of Factor Xa in biological processes and the effects of its modulation.
Applications in Advanced Materials Science
Thiophene derivatives, including thiophenecarboxamides, have garnered attention in advanced materials science due to their distinctive electronic and optical properties uni.lu. The thiophene ring's π-conjugated system makes these compounds valuable building blocks for developing materials with tailored functionalities.
Integration into Functional Dyes and Polymers
Thiophene derivatives find applications in the creation of functional dyes and polymers. Their structural features allow for incorporation into polymer backbones or as side chains, influencing the resulting material's properties. Thiophene derivatives are commonly utilized in the synthesis of conductive polymers, which are essential components in various electronic devices ontosight.aiuni.lu. The thiophene moiety's ability to facilitate charge transport is key to their application in conductive materials ontosight.ai.
Potential in Optoelectronic Applications (e.g., Solar Cells, Digital Storage)
The electronic properties of thiophene derivatives lend themselves to potential applications in optoelectronic devices, including organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors uni.lu. Thiophene-containing molecules are considered ubiquitous building blocks in photonic materials. Research has explored the use of functionalized thiophene-based pyrazole (B372694) amides for their electronic and nonlinear optical properties, which are relevant for optoelectronic applications. Furthermore, 2-thiophenecarboxamide (B1294673) has been investigated as an interface doping material to enhance the performance and reduce hysteresis in perovskite solar cells. Nonfullerene acceptors incorporating thiophene units are also being designed for use in efficient organic solar cells.
Contributions to Agrochemical Research and Development
Thiophenecarboxamides and related thiophene derivatives have demonstrated utility and potential in agrochemical research and development ontosight.ai. Their chemical stability and efficacy make them suitable candidates for various agricultural applications.
2-Thiophenecarboxamide, for instance, has applications in agricultural chemicals, contributing to pest control solutions ontosight.ai. Its thiophene ring is noted to enhance its stability and effectiveness in agricultural contexts ontosight.ai. The compound has shown potential for use as a pesticide or herbicide ontosight.ai. Beyond 2-thiophenecarboxamide, other thiophenecarboxamide derivatives are explored for their fungicidal properties. Thiophene derivatives, in general, serve as important precursors in the agrochemical industry.
Systems Biology Approaches in Understanding Compound Interactions
Systems biology approaches offer a comprehensive framework for dissecting complex biological mechanisms and understanding how compounds interact within these systems. By integrating data from various biological levels, these approaches can provide insights into compound effects that are not apparent from studying individual components in isolation.
In the context of Rivaroxaban, computational modeling based on systems biology principles has been employed to investigate the changes in coagulation effects when switching from warfarin (B611796) to rivaroxaban. This approach involved a computational model incorporating a coagulation model to simulate and understand the dynamic interplay of factors in the blood coagulation cascade under the influence of these anticoagulants. Such modeling provides valuable information for understanding drug behavior within a complex biological system. Furthermore, computational biology algorithms, which align with systems biology principles, have been used to identify potential drug targets for conditions like venous thromboembolism, which Rivaroxaban is used to treat.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are increasingly integrated into compound discovery and optimization processes, accelerating research and enabling the analysis of large and complex datasets nih.gov. These computational tools can predict compound properties, interactions, and potential applications.
Future Research Avenues for 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide and its Derivatives
Future research on Rivaroxaban and its derivatives is poised to explore various facets, from optimizing its synthesis to uncovering new therapeutic potentials and refining detection methods.
Novel Synthetic Methodologies
The synthesis of Rivaroxaban involves several steps, and ongoing research aims to develop more efficient, cost-effective, and environmentally friendly routes mdpi.comtandfonline.comnih.govgoogle.com. Existing methods often involve the construction of the central oxazolidinone ring and the subsequent attachment of the morpholinone-substituted phenyl group and the chlorothiophene carboxamide moiety mdpi.com.
Future research in this area could focus on:
Developing stereoselective syntheses to ensure the production of the desired (S)-enantiomer with high enantiomeric purity, potentially exploring new chiral catalysts or biocatalytic approaches.
Investigating the use of more readily available and less expensive starting materials.
Implementing green chemistry principles to minimize waste generation and the use of hazardous substances japsonline.com.
Exploring continuous flow chemistry techniques for large-scale production.
Table 1 summarizes some reported synthetic approaches and their key features.
| Synthetic Approach | Key Starting Materials | Key Reaction(s) | Overall Yield (if reported) | Notes |
| Route using (R)-epichlorohydrin mdpi.comnih.govresearchgate.net | (R)-epichlorohydrin, bromobenzene | Goldberg coupling | 39% | Facile and potentially lower cost mdpi.com. |
| Four-step route using (S)-epichlorohydrin tandfonline.com | (S)-epichlorohydrin | Deprotection, acylation | Good yield, excellent purity | Uses readily available chiral building block. |
| Method starting from 5-chlorothiophene-2-carbonyl chloride, etc. google.comwipo.intgoogle.comgoogle.com | 5-chlorothiophene-2-carbonyl chloride, (2S)-3-aminopropane-1,2-diol, 4-(4-aminophenyl)-3-morpholinone | Amidation, cyclization | Not specified | Aims to avoid toxic solvents and protecting groups google.comgoogle.com. |
| Process using boric acid/phenyl boronic acid google.com | 5-chlorothiophene-2-carboxylic acid, 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]-phenyl}-morpholin-3-one | Amidation | Up to 85% | Simple, eco-friendly, economic google.com. |
Undiscovered Biological Targets and Pathways
While Rivaroxaban is primarily known as a highly selective direct Factor Xa inhibitor wikipedia.orgebi.ac.ukjnjmedicalconnect.com, research into potential off-target effects and involvement in other biological pathways is an ongoing area of interest. Although studies have indicated no significant antimicrobial effects wikipedia.org and a low risk of mitochondrial toxicity compared to Linezolid wikipedia.org, the full spectrum of its biological interactions may not be completely elucidated.
Future research could investigate:
Potential interactions with other coagulation factors or components of the fibrinolytic system beyond direct FXa inhibition.
Effects on platelet function and activation, although initial studies showed no direct effects wikipedia.org.
Modulatory roles in inflammatory pathways, given the link between coagulation and inflammation. Some research has explored the use of Rivaroxaban for inflammatory conditions of the gastrointestinal tract tandfonline.com.
Interactions with cellular receptors or enzymes not directly involved in coagulation.
Long-term effects on vascular biology and endothelial function.
Investigation of potential therapeutic applications beyond anticoagulation, based on any newly discovered biological activities.
Research using advanced "-omics" technologies (e.g., proteomics, metabolomics) could help identify unexpected protein binding partners or metabolic pathways influenced by Rivaroxaban. Biomarker studies have been utilized to explore effects beyond anticoagulant activity, including on platelet activation, inflammation, and endothelial effects researchgate.net.
Advanced Analytical Tool Development
Accurate and sensitive analytical methods are crucial for the quantification of Rivaroxaban in various matrices, including pharmaceutical formulations and biological samples, for quality control, pharmacokinetic studies, and therapeutic drug monitoring japsonline.comjbino.comresearchgate.net. While various techniques like UV spectrophotometry, HPLC, TLC, and MS have been employed japsonline.comjbino.comresearchgate.netrjstonline.comresearchgate.net, there is continuous effort to develop more advanced and efficient methods.
Current analytical approaches include:
UV spectrophotometry, offering simplicity and cost-effectiveness, with linearity typically in the range of 2-20 µg/mL japsonline.comresearchgate.net.
HPLC, particularly RP-HPLC, which is widely used due to its high sensitivity, specificity, and reproducibility japsonline.comjbino.comresearchgate.netrjstonline.comresearchgate.net. Methods often utilize C18 columns and acetonitrile-based mobile phases, with detection wavelengths around 250-270 nm researchgate.netrjstonline.com.
TLC and HPTLC, providing simpler and cost-effective alternatives, especially for qualitative analysis and simultaneous sample analysis japsonline.comjbino.comresearchgate.net.
LC-MS/MS and UPLC-MS/MS, offering superior sensitivity, particularly for bioanalytical applications, with detection limits in the picogram range japsonline.comresearchgate.netresearchgate.net.
Future research in analytical tool development could focus on:
Developing more sensitive and selective methods for the quantification of Rivaroxaban and its metabolites in complex biological matrices like plasma and tissue samples japsonline.comjbino.com.
Implementing microextraction techniques coupled with advanced chromatographic or spectroscopic methods to improve sample preparation and reduce matrix effects japsonline.com.
Developing rapid and portable analytical devices for point-of-care monitoring of Rivaroxaban levels.
Utilizing hyphenated techniques (e.g., LC-NMR, GC-MS) for comprehensive characterization of impurities and degradation products japsonline.comjbino.com.
Applying Analytical Quality by Design (AQbD) principles to develop more robust and reliable analytical methods japsonline.com.
Exploring greener analytical chemistry approaches using eco-friendly solvents and reduced sample volumes japsonline.comresearchgate.net.
Table 2 provides an overview of some analytical techniques used for Rivaroxaban quantification.
| Analytical Technique | Key Features | Typical Application Area(s) | Sensitivity / Detection Limit (if reported) |
| UV Spectrophotometry | Simple, cost-effective japsonline.comresearchgate.net. | Pharmaceutical formulations, potentially biological fluids japsonline.com. | Linearity 2-20 µg/mL researchgate.net. |
| HPLC (RP-HPLC) | High sensitivity, specificity, reproducibility japsonline.comjbino.comresearchgate.netrjstonline.comresearchgate.net. | Pharmaceutical formulations, biological samples japsonline.comjbino.com. | Detection limits around 8.3 ng/mL reported researchgate.net. |
| TLC / HPTLC | Simple, cost-effective, suitable for qualitative/simultaneous analysis japsonline.comjbino.comresearchgate.net. | Pharmaceutical formulations japsonline.com. | Not consistently reported for quantification. |
| LC-MS/MS / UPLC-MS/MS | Superior sensitivity, specificity japsonline.comresearchgate.netresearchgate.net. | Biological samples (bioanalysis) japsonline.comresearchgate.netresearchgate.net. | Picogram range detection limits researchgate.net. |
Q & A
Q. How to assess this compound’s long-term environmental impact in academic research?
- Methodological Answer : Perform lifecycle analysis (LCA) to quantify waste generation and energy use across synthesis, application, and disposal phases. Use ecotoxicity assays (e.g., Daphnia magna tests) to evaluate bioaccumulation risks .
Guidelines for Methodological Rigor
- Data Transparency : Archive raw datasets and computational codes in repositories like Zenodo or Figshare, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Ethical Compliance : Disclose conflicts of interest and obtain institutional review board (IRB) approval for studies involving biological or environmental systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
